REACTION_CXSMILES
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[CH3:1][CH:2]([CH:6]([CH3:10])[C:7]([OH:9])=[O:8])[C:3](O)=[O:4].C(Cl)(=O)C>>[CH3:1][CH:2]1[CH:6]([CH3:10])[C:7](=[O:9])[O:8][C:3]1=[O:4]
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Name
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|
Quantity
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5.13 g
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Type
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reactant
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Smiles
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CC(C(=O)O)C(C(=O)O)C
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Name
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|
Quantity
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7.49 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Workup consisted of concentration in vacuo
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Type
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CUSTOM
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Details
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drying in high vacuo
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Name
|
|
Type
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product
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Smiles
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CC1C(=O)OC(C1C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |